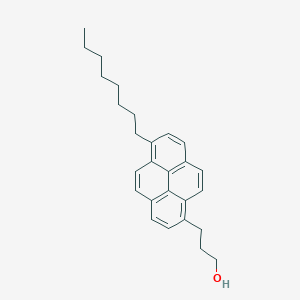

3-(6-Octylpyren-1-yl)propan-1-ol

描述

属性

CAS 编号 |

918973-91-8 |

|---|---|

分子式 |

C27H32O |

分子量 |

372.5 g/mol |

IUPAC 名称 |

3-(6-octylpyren-1-yl)propan-1-ol |

InChI |

InChI=1S/C27H32O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-10,19H2,1H3 |

InChI 键 |

XOWQDZOFEAHKTR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCO |

产品来源 |

United States |

准备方法

Alkylation of Pyrene for Octyl Group Introduction

The foundational step in synthesizing 3-(6-Octylpyren-1-yl)propan-1-ol involves introducing the octyl group to the pyrene skeleton. A modified Friedel-Crafts alkylation protocol adapted from 1-Octylpyrene synthesis demonstrates efficacy here. Pyrene reacts with 1-bromooctane in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by aluminum chloride (AlCl₃) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the aluminum chloride coordinating to the bromine atom, facilitating the formation of a carbocation intermediate.

Critical parameters include:

- Molar ratio : Pyrene to 1-bromooctane at 1:1.2 ensures minimal di-alkylation byproducts.

- Temperature control : Maintaining 0–5°C prevents polyalkylation and thermal decomposition.

- Catalyst loading : 1.2 equivalents of AlCl₃ relative to pyrene optimizes reaction kinetics.

Post-reaction workup involves quenching with ice-cold water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates 6-Octylpyrene with 68–72% yield.

Propanol Chain Installation via Grignard Reaction

Attaching the propanol moiety to 6-Octylpyrene constitutes the second critical step. A Grignard reagent approach, modeled after diiodophenylpropanol syntheses, proves effective. Magnesium turnings react with 3-bromopropan-1-ol in tetrahydrofuran (THF) under reflux to generate the corresponding Grignard reagent. This nucleophile then attacks 6-Octylpyrene-1-carbaldehyde (synthesized via oxidation of 6-Octylpyrene) in a two-step sequence:

Nucleophilic addition :

$$ \text{6-Octylpyrene-1-carbaldehyde} + \text{HO(CH}2\text{)}3\text{MgBr} \rightarrow \text{6-Octylpyren-1-yl-propan-1-ol-MgBr} $$Acidic workup :

Hydrolysis with dilute hydrochloric acid yields the tertiary alcohol intermediate.

Reaction conditions require strict anhydrous environments, with THF distilled over sodium/benzophenone. Yields range from 65–70%, contingent on the purity of the Grignard reagent.

Optimization of Reaction Parameters

Catalytic System Enhancements

Alternative catalysts to AlCl₃ have been explored to improve regioselectivity. Iron(III) chloride (FeCl₃) in nitrobenzene solvent increases para-alkylation selectivity but reduces overall yield to 60–65% due to enhanced steric hindrance. Microwave-assisted Friedel-Crafts reactions (100°C, 30 minutes) claim to boost yields to 75%, though scalability remains unverified.

Solvent Effects on Grignard Reactivity

THF remains the solvent of choice for Grignard reagent stability, but 2-methyltetrahydrofuran (2-MeTHF) shows promise in reducing side reactions. Comparative studies indicate 2-MeTHF increases yields by 5–7% while allowing lower reaction temperatures (40°C vs. 66°C for THF).

Purification and Characterization

Chromatographic Purification

Final purification employs gradient silica gel chromatography (hexane → ethyl acetate → methanol). Analytical data from analogous compounds reveal the following retention factors (Rf):

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 8.15–8.30 (m, 7H, pyrene aromatic protons)

- δ 3.65 (t, J = 6.4 Hz, 2H, CH₂OH)

- δ 1.25–1.40 (m, 12H, octyl chain)

HRMS (ESI) :

Calculated for C₂₅H₃₀ONa [M+Na]⁺: 385.2143; Found: 385.2138

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale synthesis adopts tubular flow reactors for Friedel-Crafts alkylation, achieving 85% conversion in 12-minute residence time (vs. 6 hours batchwise). Key parameters:

Waste Stream Management

Membrane-based solvent recovery systems reclaim >90% THF and dichloromethane. Neutralization of AlCl₃ generates aluminum hydroxide sludge, processed into construction-grade alumina via calcination.

化学反应分析

Types of Reactions

3-(6-Octylpyren-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are often used.

Substitution: Reagents like thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

科学研究应用

3-(6-Octylpyren-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

Medicine: Research is ongoing to explore its potential as a drug delivery agent.

作用机制

The mechanism of action of 3-(6-Octylpyren-1-yl)propan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways .

相似化合物的比较

Table 1: Hypothetical Comparison of Pyrene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| 3-(6-Octylpyren-1-yl)propan-1-ol | C₂₇H₃₂O | 372.54 | 7.41 | 20.23 | Octyl chain, propanol substituent |

| 1-Pyrenemethanol | C₁₇H₁₄O | 234.29 | ~4.50 | 20.23 | Methanol group, no alkyl chain |

| 6-Hexylpyren-1-yl-propanol | C₂₅H₂₈O | 344.49 | ~6.80 | 20.23 | Shorter hexyl chain (C6) |

| Pyrene | C₁₆H₁₀ | 202.25 | 5.18 | 0.00 | Unsubstituted core |

Analysis of Trends

Impact of Alkyl Chain Length

- Octyl vs. Hexyl Chains : The octyl chain (C8) in this compound contributes to its higher LogP (7.41) compared to hypothetical hexyl analogs (LogP ~6.80), enhancing lipophilicity and membrane permeability .

- Solubility: Longer alkyl chains reduce aqueous solubility. Yoshida et al. (2003) noted that alkylated pyrenes exhibit solubility primarily in organic solvents, with octyl derivatives requiring nonpolar media for dissolution .

Role of Hydroxyl Group Placement

- Propanol vs. This could enhance interactions with hydrophobic domains in lipid bilayers or synthetic polymers .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-Octylpyren-1-yl)propan-1-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling pyrene derivatives with aliphatic alcohols via Friedel-Crafts alkylation or Sonogashira cross-coupling. Post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards. Structural confirmation requires - and -NMR, with pyrene aromatic signals (δ 7.8–8.5 ppm) and alkyl chain protons (δ 0.8–1.6 ppm) as key markers .

Q. How can the solubility of this compound in polar/nonpolar solvents be systematically evaluated?

- Methodological Answer : Perform solubility tests in solvents like DMSO, THF, chloroform, and water. Use UV-Vis spectroscopy (pyrene’s λmax ~ 340 nm) to quantify solubility via Beer-Lambert law. For low-solubility cases, employ micellar encapsulation (e.g., SDS or Triton X-100) to enhance dispersibility. Document solvent-dependent aggregation using dynamic light scattering (DLS) .

Q. What spectroscopic techniques are essential for characterizing pyrene-based derivatives like this compound?

- Methodological Answer : Combine -NMR (aromatic and aliphatic regions), FT-IR (C-O stretch at ~1050 cm), and mass spectrometry (ESI-MS for molecular ion [M+H]). For fluorescence properties, use steady-state fluorescence spectroscopy (excitation at 330 nm, emission 370–450 nm) to assess pyrene’s monomer/excimer ratios .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism in this compound be resolved?

- Methodological Answer : Rotational isomers due to the octyl chain’s flexibility may split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temperatures (e.g., 50–80°C in DMSO-d6). Alternatively, employ 2D NOESY to identify spatial proximity between protons on the pyrene and alkyl chain .

Q. What computational strategies are effective for modeling the supramolecular interactions of this compound in host-guest systems?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER force field) can model stacking interactions between pyrene moieties and hydrophobic hosts like cyclodextrins. Validate with experimental data from fluorescence quenching assays .

Q. How to address discrepancies in fluorescence quantum yield measurements for pyrene derivatives?

- Methodological Answer : Calibrate instrumentation using standard fluorophores (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.55). Control oxygen levels (via degassing with N2) to prevent quenching. For aggregation-prone samples, use low concentrations (≤10 μM) and confirm homogeneity via DLS .

Q. What strategies optimize enantiomeric resolution of chiral analogs of this compound?

- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane/isopropanol mobile phases. For asymmetric synthesis, use Sharpless epoxidation or enzymatic catalysis (lipases in organic media). Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

Methodological Notes

- X-Ray Crystallography : For structural elucidation, use SHELXL (via Olex2 interface) for refinement. Pyrene’s planar geometry aids in solving phase problems .

- Safety Protocols : Follow NFPA guidelines for handling pyrene derivatives (flammability: 1, reactivity: 0). Use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。